molecular formula C8H10FNO B053614 2-(4-Fluoropyridin-3-yl)propan-2-ol CAS No. 116922-66-8

2-(4-Fluoropyridin-3-yl)propan-2-ol

Cat. No.: B053614
CAS No.: 116922-66-8
M. Wt: 155.17 g/mol
InChI Key: TYSJRLWNDXAKTF-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-3-yl)propan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the pyridine ring . The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or alter the pyridine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-fluoropyridin-3-yl)propan-2-one, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2-(4-Fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-3-yl)propan-2-ol involves its interaction with molecular targets through the fluorine atom, which can influence the compound’s binding affinity and reactivity. The fluorine atom’s electron-withdrawing properties can affect the compound’s overall electronic distribution, making it a valuable tool in medicinal chemistry for modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoropyridin-4-yl)propan-2-ol: A structural isomer with the fluorine atom in a different position on the pyridine ring.

    2-(2,6-Dichloro-3-fluoropyridin-4-yl)propan-2-ol: A compound with additional chlorine atoms on the pyridine ring.

Uniqueness

2-(4-Fluoropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its isomers and analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSJRLWNDXAKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CN=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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